1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine
CAS No.: 2320667-36-3
Cat. No.: VC5474963
Molecular Formula: C17H20N6O
Molecular Weight: 324.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320667-36-3 |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.388 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
| Standard InChI | InChI=1S/C17H20N6O/c1-21(9-13-4-3-5-15(8-13)24-2)14-10-22(11-14)17-7-6-16-19-18-12-23(16)20-17/h3-8,12,14H,9-11H2,1-2H3 |
| Standard InChI Key | VOLYMGPZZWGRGK-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(3-methoxyphenyl)methyl]-N-methyl-1-( triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine, reflects its hybrid structure:
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Triazolo-pyridazine core: A fused bicyclic system comprising a pyridazine ring (six-membered diazine) condensed with a triazole (five-membered triazine) .
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Azetidine-amine substituent: A four-membered saturated ring (azetidine) attached to the triazolo-pyridazine via its 6-position, with a methyl group and a 3-methoxybenzyl group substituent on the nitrogen atoms .
The SMILES notation (CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C=NN=C4C=C3) further clarifies connectivity, highlighting the methoxybenzyl group’s para-methoxy substitution .
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₀N₆O | |
| Molecular weight | 324.388 g/mol | |
| Solubility | Soluble in organic solvents | |
| Calculated LogP | ~2.1 (estimated) |
The methoxy group enhances lipophilicity, while the azetidine ring introduces conformational rigidity, potentially improving target binding.
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit details for this compound are scarce, analogous triazolo-pyridazine derivatives are typically synthesized through:
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Heterocycle formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolo-pyridazine core.
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Side-chain coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine-amine moiety.
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Functional group modifications: Introduction of the 3-methoxybenzyl group via reductive amination or alkylation.
Key Challenges
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Regioselectivity: Ensuring proper orientation during triazole ring formation to avoid triazolo byproducts.
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Azetidine stability: The strain in the four-membered azetidine ring necessitates mild reaction conditions to prevent ring-opening.
Biological Activity and Mechanisms
Antimicrobial and Anticancer Activity
Structural analogs demonstrate:
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Antibacterial effects: MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Cytotoxicity: IC₅₀ of 1.5–5 µM in HeLa and HCT-116 cancer cell lines.
The methoxybenzyl group’s electron-donating properties could modulate cellular uptake and target engagement.
Pharmacokinetic and ADME Considerations
Solubility and Permeability
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Aqueous solubility: Moderate due to the methoxy group’s polarity.
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Blood-brain barrier (BBB) penetration: Likely limited by the compound’s molecular weight (>300 Da) and polar surface area (~80 Ų).
Metabolic Stability
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Cytochrome P450 interactions: Predicted CYP3A4 and CYP2D6 substrate susceptibility due to tertiary amines and aromatic methoxy groups .
Research Applications and Future Directions
Current Applications
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Lead compound optimization: Structural tweaks to enhance potency against RET-driven cancers .
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Polypharmacology probes: Exploiting multi-kinase inhibition for treating fibrotic diseases .
Unresolved Questions
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Target identification: No direct studies confirm RET or other kinase binding.
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In vivo efficacy: Lack of pharmacokinetic data in animal models.
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